molecular formula C18H22N8 B12269742 4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine

4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12269742
M. Wt: 350.4 g/mol
InChI Key: AIMOCMYFPPQKGF-UHFFFAOYSA-N
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Description

4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and a pyrrolidine ring, making it a highly functionalized molecule with potential for various chemical reactions and biological interactions.

Preparation Methods

The synthesis of 4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperazine and pyrrolidine rings. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving automated synthesis and purification techniques .

Chemical Reactions Analysis

4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and potentially inducing apoptosis in cancer cells. The pathways involved include the regulation of cell division, DNA repair, and apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 4-[6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

These compounds share a similar core structure but differ in their functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

5-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H22N8/c1-2-9-25(8-1)18-19-6-3-15(22-18)23-11-13-24(14-12-23)16-5-10-26-17(21-16)4-7-20-26/h3-7,10H,1-2,8-9,11-14H2

InChI Key

AIMOCMYFPPQKGF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC5=CC=NN5C=C4

Origin of Product

United States

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